molecular formula C19H21NO4 B11085132 (2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid

(2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid

Cat. No.: B11085132
M. Wt: 327.4 g/mol
InChI Key: QVKIOAOYTMVPNK-HJWRWDBZSA-N
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Description

(Z)-3-[3-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)PHENYL]-2-PROPENOIC ACID is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a furan ring, a phenyl group, and a propenoic acid moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)PHENYL]-2-PROPENOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl and methyl groups: These groups are introduced via alkylation reactions using tert-butyl halides and methyl halides, respectively.

    Coupling with the phenyl group: This step involves the formation of an amide bond between the furan derivative and a phenyl-containing carboxylic acid derivative.

    Formation of the propenoic acid moiety: This is typically achieved through a Wittig reaction or a similar olefination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[3-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)PHENYL]-2-PROPENOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Functionalized derivatives with various substituents

Scientific Research Applications

(Z)-3-[3-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)PHENYL]-2-PROPENOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-[3-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)PHENYL]-2-PROPENOIC ACID involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-[3-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)PHENYL]-2-PROPENOIC ACID is unique due to its combination of a furan ring, phenyl group, and propenoic acid moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(Z)-3-[3-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C19H21NO4/c1-12-15(11-16(24-12)19(2,3)4)18(23)20-14-7-5-6-13(10-14)8-9-17(21)22/h5-11H,1-4H3,(H,20,23)(H,21,22)/b9-8-

InChI Key

QVKIOAOYTMVPNK-HJWRWDBZSA-N

Isomeric SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC(=C2)/C=C\C(=O)O

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC(=C2)C=CC(=O)O

Origin of Product

United States

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